Sitravatinib malate, also known as MGCD516 malate, is a spectrum-selective receptor tyrosine kinase inhibitor that targets TAM (TYRO3, AXL, MERTK) and split kinase family receptors. It has shown promise in treating various advanced solid tumors due to its ability to modulate the tumor microenvironment and exhibit anti-tumor activity. The compound is currently undergoing clinical trials to evaluate its efficacy and safety in different cancer types, particularly non-small cell lung cancer.
Sitravatinib malate is derived from the compound MGCD516, which was developed by Mirati Therapeutics. It belongs to the class of receptor tyrosine kinase inhibitors, specifically designed to inhibit multiple pathways involved in tumor growth and metastasis. Its classification as a small molecule drug allows for oral administration, making it a convenient option for patients undergoing treatment.
The synthesis of sitravatinib malate involves several key steps that focus on creating the desired pharmacological properties while ensuring stability and bioavailability. The compound is typically synthesized through a multi-step organic reaction process that includes:
The detailed synthetic route can vary based on the specific protocol employed by research laboratories or pharmaceutical manufacturers.
Sitravatinib malate has a complex molecular structure characterized by multiple functional groups that facilitate its activity as a receptor tyrosine kinase inhibitor. The molecular formula is typically represented as CHNOS, with a molar mass of approximately 396.5 g/mol.
The structure includes:
The three-dimensional conformation of sitravatinib malate allows for effective binding to its target receptors, influencing its pharmacodynamics.
Sitravatinib malate undergoes various chemical reactions during its interactions with biological targets:
Sitravatinib malate exerts its therapeutic effects primarily through inhibition of receptor tyrosine kinases involved in tumor growth:
Sitravatinib malate exhibits several important physical and chemical properties:
Relevant data indicate that sitravatinib malate has a terminal elimination half-life ranging from 42.1 to 51.5 hours following oral administration, allowing for once-daily dosing regimens in clinical settings.
Sitravatinib malate is primarily investigated for its applications in oncology:
CAS No.: 301357-87-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 466-43-3